
4-Amino-2,4-dimethylpentanoic acid hydrochloride
Overview
Description
4-Amino-2,4-dimethylpentanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl It is known for its unique structure, which includes an amino group and a carboxylic acid group attached to a branched carbon chain
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, such as the excitatory amino acid transporter (eaat), hydroxycarboxylic acid receptor (hcar), and fatty acid synthase (fasn) .
Biochemical Pathways
Based on its potential targets, it could be involved in amino acid transport, fatty acid synthesis, and other metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Amino-2,4-dimethylpentanoic acid hydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,4-dimethylpentanoic acid hydrochloride typically involves the reaction of 2,4-dimethylpentanoic acid with ammonia or an amine source under controlled conditions. The process may include steps such as esterification, amidation, and hydrolysis to achieve the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common to achieve the required specifications for commercial use .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,4-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
4-Amino-2,4-dimethylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Comparison with Similar Compounds
- 4-Amino-4-methylpentanoic acid
- 2-Amino-4,4-dimethylpentanoic acid
- 2-Amino-4-methylpentanoic acid
Comparison: 4-Amino-2,4-dimethylpentanoic acid hydrochloride is unique due to its specific branching and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-amino-2,4-dimethylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLJEGKBWBNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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